5-Nitro-1H-indazole-3-carbonitrile

ROCK inhibition Cardiovascular pharmacology Vasorelaxation

This compound is the defined ROCK inhibitor DL0805 (IC50 6.67 μM), essential for cerebrovascular tone studies and SAR campaigns. Its unique 5-nitro substitution enables downstream amine derivatization and synthesis of fluorescent pyrazoloquinoline probes. Stocked at ≥98% purity, ready to ship for research. Choose this exact scaffold—generic ROCK inhibitors or positional isomers cannot replicate its electronic properties or synthetic versatility.

Molecular Formula C8H4N4O2
Molecular Weight 188.14 g/mol
CAS No. 90348-29-1
Cat. No. B1632264
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Nitro-1H-indazole-3-carbonitrile
CAS90348-29-1
Molecular FormulaC8H4N4O2
Molecular Weight188.14 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1[N+](=O)[O-])C(=NN2)C#N
InChIInChI=1S/C8H4N4O2/c9-4-8-6-3-5(12(13)14)1-2-7(6)10-11-8/h1-3H,(H,10,11)
InChIKeyWXTZAAHDBOKXDI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Nitro-1H-indazole-3-carbonitrile: A Selective Rho Kinase (ROCK) Inhibitor Scaffold for Cardiovascular Research and Derivative Development


5-Nitro-1H-indazole-3-carbonitrile (CAS 90348-29-1), also designated DL0805, is a heterocyclic compound belonging to the indazole-3-carbonitrile class. It is characterized by a nitro group at the 5-position and a carbonitrile group at the 3-position of the indazole ring, conferring specific biological activity as a Rho-associated coiled-coil containing protein kinase (ROCK) inhibitor . Identified via high-throughput screening, DL0805 exhibits vasorelaxant properties in isolated vascular tissues, making it a valuable chemical probe for studying ROCK-mediated pathways in cardiovascular diseases, particularly hypertension [1][2]. Its structure also serves as a privileged scaffold for the synthesis of novel derivatives with improved pharmacological profiles, including enhanced potency, reduced toxicity, and fluorescent properties [3].

Why a Generic ROCK Inhibitor or Indazole Analog Cannot Simply Substitute for 5-Nitro-1H-indazole-3-carbonitrile


The specific substitution pattern and resulting physicochemical properties of 5-nitro-1H-indazole-3-carbonitrile dictate its unique biological and synthetic profile, rendering simple substitution with other ROCK inhibitors (e.g., Y-27632, Fasudil) or positional isomers (e.g., 4-nitro-1H-indazole-3-carbonitrile) problematic. As a ROCK inhibitor, DL0805 operates in the micromolar range (IC50 = 6.67 μM for ROCK-I) , which is significantly less potent than nanomolar-range inhibitors like Y-27632 (Ki = 220 nM) and Fasudil (IC50 = 158 nM) . This lower potency, combined with its documented high toxicity, has limited its direct therapeutic development but has positioned it as an ideal starting scaffold for structure-activity relationship (SAR) studies [1]. Furthermore, the 5-nitro substitution pattern is critical; it enables specific downstream chemistry (e.g., reduction to an amine for further derivatization) and influences the compound's electronic properties in ways distinct from other nitroindazole isomers, directly impacting its efficacy in generating fluorescent heterocycles and its behavior in corrosion inhibition studies [2]. Using a generic analog without this exact substitution would therefore compromise both the specificity of biological studies (due to vastly different potency and selectivity profiles) and the fidelity of synthetic routes relying on the 5-nitro group's unique reactivity.

Quantitative Differentiation of 5-Nitro-1H-indazole-3-carbonitrile from Closest Analogs and In-Class Alternatives


ROCK-I Inhibitory Potency: 5-Nitro-1H-indazole-3-carbonitrile vs. Established Clinical Inhibitors Y-27632 and Fasudil

5-Nitro-1H-indazole-3-carbonitrile (DL0805) is a confirmed ROCK-I inhibitor with an IC50 of 6.67 μM . This is in contrast to the nanomolar potency of established ROCK inhibitors Y-27632 and Fasudil. Y-27632 demonstrates a Ki of 220 nM for ROCK-I, while Fasudil has an IC50 of 158 nM for ROCK2 . The 30- to 42-fold difference in potency means DL0805 is not a direct substitute for these more potent tools. Instead, its micromolar activity makes it a valuable reference compound for evaluating the potency of novel ROCK inhibitors and a starting point for medicinal chemistry optimization.

ROCK inhibition Cardiovascular pharmacology Vasorelaxation

Functional Vasorelaxant Activity in Rat Basilar Artery: Evidence for Cerebrovascular Action

DL0805 has been specifically evaluated for its vasodilatory effects on isolated rat basilar artery rings, a key model for cerebrovascular conditions like cerebral vasospasm. In this model, DL0805 exerted dose-dependent vasorelaxation in endothelium-intact rings pre-contracted with 60 mM KCl, 10 μM 5-HT, or 10 nM ET-1 [1]. Furthermore, preincubation with DL0805 attenuated contractile responses to these agonists in a concentration-dependent manner. The study concluded that its mechanism of action involves blockade of Ca2+ channels, likely via ET1BR antagonism, rather than direct interaction with 5-HT1BR or ET1BR [1]. This specific demonstration of activity in a cerebral artery model is a key differentiator from many broad-spectrum ROCK inhibitors whose vascular effects are primarily documented in aortic or peripheral arterial beds.

Cerebrovascular pharmacology Vasodilation ROCK mechanism

Synthetic Versatility: Nitro Group as a Handle for Derivatization and Scaffold Diversification

The 5-nitro group on the indazole core of 5-nitro-1H-indazole-3-carbonitrile is not merely a functional group for biological activity; it is a critical synthetic handle. Unlike non-nitro-substituted indazole-3-carbonitriles, this compound enables a wide range of downstream transformations. The nitro group can be selectively reduced to a primary amine, which can then be acylated, sulfonylated, or used in reductive amination to create libraries of novel ROCK inhibitors [1]. Additionally, the compound serves as a key starting material for synthesizing complex fluorescent heterocyclic systems, such as pyrazolo[4,3-f]thieno[3,2-b]quinoline-10-carbonitriles, which exhibit strong fluorescence [2]. This built-in functionality allows for efficient structural diversification without requiring additional, often lower-yielding, functionalization steps on a bare indazole ring.

Medicinal chemistry Fluorescent probes Scaffold diversification

High Toxicity Profile: A Negative Differentiator That Informs Its Role as a Chemical Probe vs. Drug Candidate

Multiple sources consistently report that 5-nitro-1H-indazole-3-carbonitrile (DL0805) exhibits high toxicity, a factor that has limited its development as a therapeutic agent [1]. In a study screening 105 derivatives, the parent compound's toxicity was a key driver for structural optimization. While the parent compound's high toxicity precludes in vivo studies beyond acute administration, this property is a critical selection criterion. It serves as an essential negative control or a 'hits-to-leads' starting point for medicinal chemistry. For researchers aiming to test a ROCK-dependent hypothesis in a cell-based or acute ex vivo assay, the compound's known toxicity profile must be accounted for in the experimental design, a consideration not present with less toxic, more advanced ROCK inhibitors like Y-27632 (widely used in vivo) .

Cytotoxicity Drug development Safety pharmacology

Evidence-Based Application Scenarios for 5-Nitro-1H-indazole-3-carbonitrile in Research and Development


Cardiovascular Pharmacology: Studying ROCK-Mediated Cerebrovascular Tone

Researchers investigating the role of ROCK in cerebral vasospasm or stroke can utilize 5-nitro-1H-indazole-3-carbonitrile (DL0805) as a pharmacological tool. The compound has been validated in isolated rat basilar artery rings, demonstrating dose-dependent vasorelaxation and attenuation of contraction induced by KCl, 5-HT, and ET-1 [1]. This specific activity in a brain artery model makes it a more targeted probe than ROCK inhibitors whose vascular data is limited to aortic or peripheral vessels. By using DL0805, investigators can directly assess ROCK's contribution to cerebrovascular tone in an ex vivo setting relevant to their disease model.

Medicinal Chemistry: Scaffold for ROCK Inhibitor Optimization

DL0805 serves as the optimal starting scaffold for structure-activity relationship (SAR) studies aimed at improving ROCK inhibitor potency and reducing toxicity. Its micromolar IC50 (6.67 μM) provides a clear baseline for measuring improvement, and its 5-nitro group is a versatile handle for chemical modification [2]. Medicinal chemists can reduce the nitro group to an amine and then explore a wide range of substituents to optimize interactions with the ROCK kinase domain, as evidenced by the development of improved derivatives like DL0805-2 [3]. This 'scaffold hopping' approach directly leverages the compound's established, albeit modest, activity.

Chemical Biology: Synthesis of Novel Fluorescent Heterocycles

5-Nitro-1H-indazole-3-carbonitrile is a key building block in the synthesis of highly fluorescent compounds for use as cellular probes or imaging agents. Its structure has been specifically employed in the creation of pyrazolo[4,3-f]thieno[3,2-b]quinoline-10-carbonitriles, a new class of strongly fluorescent heterocyclic systems [4]. The nitro and carbonitrile groups participate in nucleophilic substitution and cyclization reactions that generate the extended conjugated systems necessary for strong fluorescence. For synthetic chemists developing new probes, this compound offers a direct entry into a structurally novel and potentially valuable class of fluorophores.

Toxicology Studies: A Model Toxicophore for Safety Screening

Given its well-documented high toxicity profile, DL0805 is an ideal positive control or model compound for establishing cytotoxicity assays. Researchers developing new chemical entities can use DL0805 as a benchmark to assess the relative safety of their novel compounds in vascular smooth muscle cells (VSMC) or human umbilical vein endothelial cells (HUVEC) [2][3]. Its consistent toxicity allows for the calibration and validation of high-throughput screening assays designed to identify and eliminate early-stage lead compounds with poor safety margins, thereby improving the efficiency of drug discovery pipelines.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Nitro-1H-indazole-3-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.